Methyl 5-acetamido-5-methylhexanoate
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Overview
Description
Methyl 5-acetamido-5-methylhexanoate is an organic compound with the molecular formula C10H19NO3 It is a derivative of hexanoic acid, featuring an acetamido group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetamido-5-methylhexanoate can be synthesized through a multi-step process involving the esterification of 5-methylhexanoic acid followed by the introduction of the acetamido group. The esterification reaction typically involves the use of methanol and an acid catalyst, such as sulfuric acid, under reflux conditions. The acetamido group can be introduced through an acylation reaction using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-acetamido-5-methylhexanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under mild conditions
Major Products Formed
Hydrolysis: 5-acetamido-5-methylhexanoic acid.
Reduction: 5-acetamido-5-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetamido-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-acetamido-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-5-methylhexanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 5-acetamido-5-methylhexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
5-acetamido-5-methylhexanoic acid: Similar structure but without the ester group
Uniqueness
Methyl 5-acetamido-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
192313-94-3 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 5-acetamido-5-methylhexanoate |
InChI |
InChI=1S/C10H19NO3/c1-8(12)11-10(2,3)7-5-6-9(13)14-4/h5-7H2,1-4H3,(H,11,12) |
InChI Key |
RMUDSGFCNTUJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)CCCC(=O)OC |
Origin of Product |
United States |
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